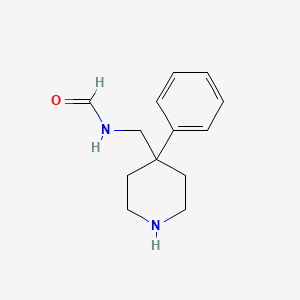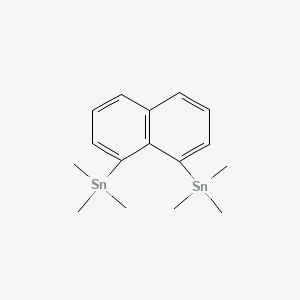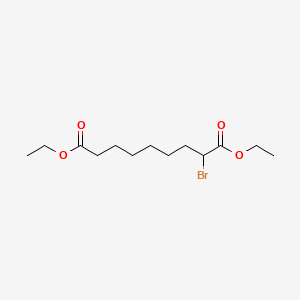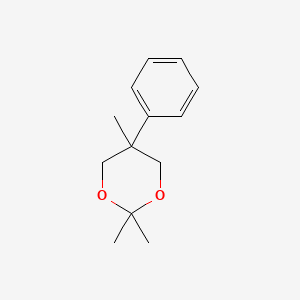
1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethyl-5-phenyl-1,3-dioxane is an organic compound with the molecular formula C13H18O2. It is a colorless liquid at room temperature and has a pleasant aromatic odor. This compound is primarily used as a solvent and in the formulation of certain cleaning agents and coatings .
Preparation Methods
2,2,5-Trimethyl-5-phenyl-1,3-dioxane can be synthesized through various methods. One common synthetic route involves the reaction of xylene and ethylene oxide under basic conditions . The reaction conditions can be optimized and modified based on the desired yield and purity of the product. Industrial production methods typically involve large-scale reactions in controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
2,2,5-Trimethyl-5-phenyl-1,3-dioxane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
2,2,5-Trimethyl-5-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: Its properties make it useful in certain biological assays and experiments.
Medicine: It is explored for its potential use in drug formulations and delivery systems.
Industry: It is used in the production of perfumes and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-5-phenyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The pathways involved depend on the specific application and the environment in which the compound is used. For instance, in perfumery, it interacts with olfactory receptors to produce a pleasant scent .
Comparison with Similar Compounds
2,2,5-Trimethyl-5-phenyl-1,3-dioxane can be compared with other similar compounds such as:
2,5,5-Trimethyl-2-phenyl-1,3-dioxane: Similar in structure but differs in the position of the methyl groups.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another related compound with different functional groups and applications.
The uniqueness of 2,2,5-Trimethyl-5-phenyl-1,3-dioxane lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.
Properties
CAS No. |
69921-20-6 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,2,5-trimethyl-5-phenyl-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-12(2)14-9-13(3,10-15-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
GAGMMTUVMITPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



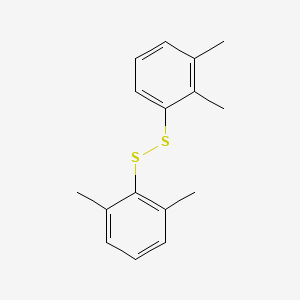
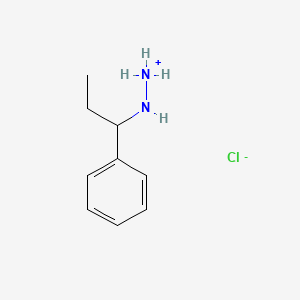

![2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride](/img/structure/B13777609.png)
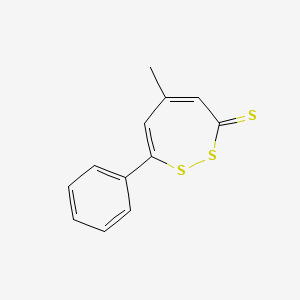
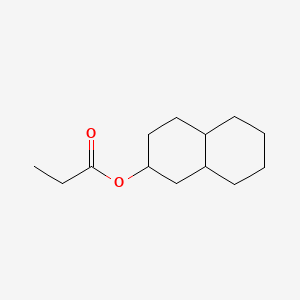
![2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13777615.png)

